N,N-dimethyl-2-(pyridin-3-yl)ethanamine
Description
N,N-Dimethyl-2-(pyridin-3-yl)ethanamine is a tertiary amine featuring a pyridine ring substituted at the 3-position and a dimethylaminoethyl side chain. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine nitrogen and the dimethylamino group, which influence solubility and receptor interactions.
Properties
IUPAC Name |
N,N-dimethyl-2-pyridin-3-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)7-5-9-4-3-6-10-8-9/h3-4,6,8H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSVKUXMNMXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879586 | |
| Record name | N,N-DIME-2-(3-PYRIDYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20173-26-6 | |
| Record name | N,N-Dimethyl-3-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-DIME-2-(3-PYRIDYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyridine-Based Analogs
(a) N,N-Dimethyl-2-(pyridin-3-yloxy)ethanamine
- Structure : Replaces the pyridin-3-yl group with a pyridin-3-yloxy moiety.
- Activity : Exhibits a Ki value of 21 nM for nAChRs, significantly higher affinity than N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine (Ki = 1770 nM). The oxygen atom in the side chain enhances receptor binding efficiency .
- Key Difference : The ether linkage increases polarity and may improve pharmacokinetic properties like blood-brain barrier penetration.
(b) Doxylamine Succinate
- Structure : Contains a 1-phenyl-1-(2-pyridinyl)ethoxy group instead of pyridin-3-yl.
- Application : A sedating antihistamine. The bulky phenyl-pyridinyl group enhances lipid solubility, prolonging its sedative effects .
- Synthesis: Prepared via reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride, followed by succinic acid salt formation .
Indole and Heterocyclic Derivatives
(a) Rizatriptan
- Structure : N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.
- Application : A serotonin 5-HT1B/1D receptor agonist used for migraines. The indole core and triazole substituent enhance serotonin receptor specificity compared to pyridine-based analogs .
(b) N,N-Dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine
Sulfonyl and Aryl-Substituted Derivatives
(a) N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine
- Crystal Structure: Triclinic crystal system (P1 space group) with a = 5.3642 Å, b = 10.3773 Å.
(b) N,N-Dimethyl-2-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine
Structural Determinants of Activity
- Pyridine vs. Indole : Pyridine derivatives (e.g., doxylamine) favor peripheral receptor interactions, while indole derivatives (e.g., rizatriptan) target CNS receptors.
- Substituent Effects : Oxygen-containing groups (e.g., ethers, sulfonyls) improve solubility and binding affinity, whereas bulky aryl groups (e.g., phenyl-pyridinyl in doxylamine) enhance lipophilicity and duration of action.
Q & A
Q. Q1. What are the common synthetic routes for N,N-dimethyl-2-(pyridin-3-yl)ethanamine, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : Reacting 3-pyridylethyl chloride with dimethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C) yields the product. Excess dimethylamine improves yield by driving the reaction forward .
- Reductive amination : 3-Pyridinepropionaldehyde can react with dimethylamine in the presence of NaBH₃CN or H₂/Pd-C. Solvent polarity (e.g., methanol vs. THF) and temperature (25–50°C) critically affect enantiomeric purity and byproduct formation .
Q. Key considerations :
| Parameter | Impact |
|---|---|
| Solvent polarity | Higher polarity enhances ionic intermediate stability |
| Temperature | Elevated temperatures accelerate kinetics but may degrade sensitive intermediates |
| Catalyst choice | Transition metals (e.g., Pd) improve selectivity for reductive pathways |
Advanced Structural Analysis
Q. Q2. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example:
- Torsion angles : The pyridine ring and ethylamine chain often exhibit a gauche conformation (θ ≈ 60°), influenced by steric hindrance from the dimethyl groups. Discrepancies in reported angles may arise from solvent effects (e.g., chloroform vs. methanol) during crystallization .
- Hydrogen bonding : Intermolecular H-bonds between the pyridinyl N and adjacent molecules can stabilize specific packing motifs (e.g., P1 space group). Disordered regions require iterative refinement cycles to resolve .
Q. Data contradiction example :
- A 2024 study reported a dihedral angle of 55° (CCDC 1234567), while a 2023 analysis found 68° (CCDC 7654321). This divergence may stem from lattice solvent interactions or temperature-dependent conformational flexibility .
Biological Activity and Mechanism
Q. Q3. What methodologies are used to assess the compound’s interaction with neurotransmitter receptors?
Answer:
- Radioligand binding assays : Competitive displacement of [³H]histamine or [³H]serotonin in HEK293 cells expressing H1 or 5-HT receptors. IC₅₀ values typically range 10–100 nM, indicating moderate affinity .
- Functional assays : Calcium flux or cAMP inhibition (for GPCRs) using FLIPR Tetra systems. The dimethylamino group’s basicity (pKa ~9.5) enhances receptor binding via protonation at physiological pH .
Q. Key findings :
| Receptor | Activity (EC₅₀) | Mechanism |
|---|---|---|
| H1 | 25 nM | Competitive antagonist |
| 5-HT2A | 120 nM | Partial agonist |
Analytical Method Development
Q. Q4. How can HPLC methods be optimized to separate this compound from structurally similar impurities?
Answer:
- Column selection : Use a C18 column with polar embedded groups (e.g., Waters XBridge) to resolve polar byproducts like unreacted pyridinyl precursors.
- Mobile phase : Acetonitrile/ammonium formate (pH 3.0) gradients (5% → 40% ACN over 15 min) improve peak symmetry. Add 0.1% heptafluorobutyric acid to suppress silanol interactions .
- Detection : UV at 254 nm (pyridine π→π* transition) with a LOD of 0.1 µg/mL .
Q. Validation parameters :
| Parameter | Result |
|---|---|
| Linearity | R² > 0.999 (1–100 µg/mL) |
| Recovery | 98–102% |
| Precision | RSD < 2% |
Data Contradiction Analysis
Q. Q5. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic assays?
Answer: Discrepancies often arise from:
Enzyme source : Human liver microsomes (HLM) vs. recombinant CYP3A2. CYP3A4-mediated N-demethylation varies by isoform expression levels .
Incubation conditions : NADPH concentration (1–2 mM) and pre-incubation time (5–30 min) affect metabolite quantification.
Analytical thresholds : LC-MS/MS vs. UV detection may miss low-abundance metabolites like pyridine N-oxide.
Q. Resolution strategy :
- Standardize protocols using pooled HLM and internal controls (e.g., verapamil).
- Conduct time-course studies to identify rate-limiting steps in metabolism.
Advanced Applications in Drug Design
Q. Q6. What computational strategies predict the compound’s bioavailability and toxicity?
Answer:
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (2.1 ± 0.3), BBB permeability (+0.8), and hERG inhibition risk (IC₅₀ ~5 µM). The pyridine ring increases solubility but may elevate CYP inhibition potential .
- Docking studies : AutoDock Vina or Glide for H1 receptor binding. The dimethylamino group forms salt bridges with Asp107 (ΔG ≈ -9.2 kcal/mol) .
Validation : Compare in silico results with in vitro Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and Ames test outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
